molecular formula C26H29ClF2N4O4S B12762465 (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid CAS No. 955112-72-8

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid

Cat. No.: B12762465
CAS No.: 955112-72-8
M. Wt: 567.0 g/mol
InChI Key: MIRDQKPVJAWCBX-UHFFFAOYSA-N
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Description

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine and chlorine atoms, as well as a piperidine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid involves multiple steps, including the formation of the piperidine ring and the introduction of fluorine and chlorine atoms. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce fluorine and chlorine atoms into the aromatic ring.

    Coupling Reactions: The final step involves coupling the piperidine ring with the aromatic ring, followed by the addition of the 4-methylbenzenesulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid lies in its specific combination of halogenated aromatic rings and piperidine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

955112-72-8

Molecular Formula

C26H29ClF2N4O4S

Molecular Weight

567.0 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H21ClF2N4O.C7H8O3S/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-10,23H,4-7,11-12H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

MIRDQKPVJAWCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F

Origin of Product

United States

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